molecular formula C11H12ClFN2O B3372750 1-(2-Chloro-4-fluorobenzoyl)piperazine CAS No. 926257-29-6

1-(2-Chloro-4-fluorobenzoyl)piperazine

Cat. No.: B3372750
CAS No.: 926257-29-6
M. Wt: 242.68 g/mol
InChI Key: VWIIKYCGMFUEGT-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-fluorobenzoyl)piperazine (CAS 926257-29-6) is a synthetic piperazine derivative of high interest in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C11H12ClFN2O and a molecular weight of 242.68 g/mol, serves as a versatile chemical building block . The piperazine core is a privileged scaffold in pharmacology, frequently found in compounds with diverse biological activities . This specific derivative features a 2-chloro-4-fluorobenzoyl group, which may enhance its binding affinity and lipophilicity, optimizing it for interaction with various biological targets . This compound is primarily valued in scientific research for its role as a key intermediate in the design and synthesis of novel bioactive molecules. Piperazine derivatives are extensively investigated for their cytotoxic properties and are prominent in anticancer research . Studies on similar 1-benzoylpiperazine compounds have demonstrated significant cell growth inhibitory activity against a broad panel of human cancer cell lines, including those from liver (HUH7, HEPG2), breast (MCF7, BT20), and colon (HCT-116) cancers . The mechanism of action for such compounds often involves inhibiting critical cellular processes such as microtubule synthesis, disrupting cell cycle progression, and inducing apoptosis (programmed cell death) in tumor cells . Researchers utilize this compound as a precursor for developing potential therapeutic agents. Its structure allows for further functionalization, making it a valuable template for creating libraries of molecules for high-throughput screening . When handling this material, researchers should adhere to strict safety protocols. The compound carries GHS warning pictograms and has hazard statements indicating it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research and development purposes in a laboratory setting only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use . Availability should be confirmed with the supplier, as stock can vary .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-fluorophenyl)-piperazin-1-ylmethanone
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InChI

InChI=1S/C11H12ClFN2O/c12-10-7-8(13)1-2-9(10)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIIKYCGMFUEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801240584
Record name (2-Chloro-4-fluorophenyl)-1-piperazinylmethanone
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Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926257-29-6
Record name (2-Chloro-4-fluorophenyl)-1-piperazinylmethanone
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Record name (2-Chloro-4-fluorophenyl)-1-piperazinylmethanone
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Record name 1-(2-chloro-4-fluorobenzoyl)piperazine
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Synthetic Methodologies for 1 2 Chloro 4 Fluorobenzoyl Piperazine

Historical Overview of Benzoylpiperazine Synthesis Techniques

The synthesis of benzoylpiperazine derivatives has a rich history rooted in the broader development of piperazine (B1678402) chemistry. Initially explored for their potential as anthelmintics, piperazine derivatives soon garnered significant attention for their psychoactive properties. Early methods for creating N-substituted piperazines often involved the direct reaction of piperazine with acyl halides, such as benzyl (B1604629) chloride. orgsyn.org These initial approaches, while foundational, frequently resulted in mixtures of mono- and di-substituted products, necessitating laborious purification steps. orgsyn.org

A significant advancement in controlling the selectivity of the reaction was the use of protecting groups. By protecting one of the nitrogen atoms in the piperazine ring, typically with a carbethoxy or benzyl group, chemists could direct the acylation to the unprotected nitrogen, thus yielding the desired monosubstituted product with greater control. orgsyn.orgnih.gov The subsequent removal of the protecting group would then yield the final monosubstituted piperazine. Another strategy involved using a large excess of piperazine to favor mono-substitution, though this required efficient separation of the product from the unreacted starting material. nih.gov The development of these fundamental techniques laid the groundwork for the more refined and specific syntheses of complex benzoylpiperazine derivatives like 1-(2-chloro-4-fluorobenzoyl)piperazine.

Classical Synthetic Routes to this compound

The classical synthesis of this compound is a well-established process that hinges on the creation of a key intermediate, the halogenated benzoyl chloride, followed by its reaction with piperazine. This multi-step approach allows for the controlled assembly of the final molecule.

Formation of Halogenated Benzoyl Intermediates

The primary precursor for the synthesis of this compound is 2-chloro-4-fluorobenzoic acid. This intermediate can be synthesized through various routes. One common method involves the diazotization of 2-chloro-4-fluoroaniline (B1295073), followed by a reaction with cuprous cyanide to yield 2-chloro-4-fluorobenzonitrile. google.com This nitrile is then hydrolyzed under acidic or basic conditions to produce 2-chloro-4-fluorobenzoic acid. google.com Another approach starts from m-chloroaniline, which undergoes a series of reactions including amino protection, formylation, oxidation, nitro group reduction, and finally a fluorination reaction to yield the desired benzoic acid derivative. google.com

Once 2-chloro-4-fluorobenzoic acid is obtained, it must be converted to its more reactive acid chloride form, 2-chloro-4-fluorobenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. These reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, creating a highly electrophilic acyl chloride that is ready to react with the nucleophilic piperazine.

Starting MaterialKey ReactionsProduct
2-Chloro-4-fluoroanilineDiazotization, Cyanation, Hydrolysis2-Chloro-4-fluorobenzoic acid
m-ChloroanilineProtection, Formylation, Oxidation, Reduction, Fluorination2-Chloro-4-fluorobenzoic acid
2-Chloro-4-fluorobenzoic acidReaction with Thionyl Chloride or Oxalyl Chloride2-Chloro-4-fluorobenzoyl chloride

Amidation and Acylation Reactions with Piperazine

The core reaction in the formation of this compound is the acylation of piperazine with the pre-formed 2-chloro-4-fluorobenzoyl chloride. nih.gov This is a nucleophilic acyl substitution reaction where one of the secondary amine groups of the piperazine ring attacks the electrophilic carbonyl carbon of the benzoyl chloride. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or an excess of piperazine itself, to neutralize the hydrochloric acid byproduct that is formed. researchgate.net

To avoid the formation of the disubstituted byproduct, where both nitrogen atoms of the piperazine ring are acylated, several strategies can be employed. A common approach is to use a large excess of piperazine, which statistically favors the formation of the mono-acylated product. nih.gov Alternatively, one of the piperazine nitrogens can be protected with a group like tert-butoxycarbonyl (Boc) prior to the acylation step. nih.gov After the reaction with 2-chloro-4-fluorobenzoyl chloride, the Boc group can be removed under acidic conditions to yield the desired this compound. The choice of solvent is also crucial, with dichloromethane (B109758) (DCM) being a frequently used medium for this reaction. nih.gov

ReactantsReaction TypeKey ConditionsProduct
2-Chloro-4-fluorobenzoyl chloride and PiperazineNucleophilic Acyl Substitution (Amidation)Base (e.g., triethylamine), Solvent (e.g., DCM)This compound
2-Chloro-4-fluorobenzoyl chloride and N-Boc-piperazineNucleophilic Acyl Substitution (Amidation)Base, Solvent, followed by deprotectionThis compound

Multi-Step Synthetic Sequences and Intermediate Derivatization

The synthesis of this compound is often a key step within a larger, multi-step synthesis aimed at producing more complex, biologically active molecules. researchgate.net In these sequences, the piperazine moiety acts as a versatile scaffold that can be further functionalized. For instance, after the formation of this compound, the remaining secondary amine on the piperazine ring is available for further reactions.

This free amine can undergo a variety of transformations, including N-alkylation with alkyl halides, reductive amination with aldehydes or ketones, or reaction with other acylating or sulfonylating agents. researchgate.net This modular approach allows for the creation of a diverse library of compounds with different substituents at the N4 position of the piperazine ring, each potentially having unique biological properties. The initial synthesis of this compound is therefore a critical step that enables the subsequent derivatization and exploration of structure-activity relationships in drug discovery programs. researchgate.net

Advanced and Optimized Synthetic Strategies

In recent years, there has been a significant drive towards developing more efficient, sustainable, and scalable methods for the synthesis of piperazine derivatives. These advanced strategies often focus on reducing reaction times, improving yields, and minimizing waste.

Modular Synthetic Methods for Analogues

Modern synthetic chemistry increasingly relies on modular approaches to rapidly generate libraries of related compounds for screening purposes. In the context of this compound analogues, modularity is achieved by having a common core structure that can be easily and variably functionalized. The piperazine ring itself is an excellent example of a modular building block.

One advanced modular strategy involves a one-pot, three-component reaction where DABCO (1,4-diazabicyclo[2.2.2]octane) is reacted with an alkyl halide and an aryl halide in the presence of a copper catalyst. rsc.org This method allows for the efficient construction of unsymmetrically substituted piperazines. Another approach is the use of flow chemistry, where reagents are continuously pumped through a reactor. This technique allows for precise control over reaction conditions and can significantly accelerate multi-step syntheses. For example, a multi-step flow process can be designed to first synthesize an intermediate which then flows into a subsequent reactor to be coupled with another fragment, enabling the rapid production of diverse analogues.

Synthetic ApproachKey FeaturesAdvantages
Multi-component reactions (e.g., with DABCO)One-pot synthesis, use of catalystsHigh efficiency, rapid access to diverse structures
Flow ChemistryContinuous processing, precise controlScalability, reduced reaction times, improved safety
Microwave-assisted synthesisUse of microwave irradiation for heatingDrastically reduced reaction times, often improved yields

Advanced techniques such as microwave-assisted synthesis have also been employed to accelerate the synthesis of piperazine derivatives. tsijournals.com Microwave irradiation can dramatically reduce reaction times compared to conventional heating methods, often leading to higher yields and cleaner reactions. nih.gov These modular and optimized strategies are invaluable in modern medicinal chemistry for the efficient exploration of chemical space around the this compound scaffold.

Continuous Flow and Scalable Synthesis Considerations

The transition from batch to continuous flow manufacturing for the synthesis of this compound presents numerous advantages for scalability and process control. While specific literature on a dedicated continuous flow setup for this exact molecule is not extensively published, the principles can be extrapolated from similar pharmaceutical syntheses involving piperazine derivatives. tue.nlnih.gov

A potential continuous flow process would involve the precise mixing of two streams: one containing piperazine and a base in a suitable solvent, and the other containing 2-chloro-4-fluorobenzoyl chloride in an appropriate solvent. The reaction is typically a rapid and exothermic nucleophilic acyl substitution. A continuous flow reactor, such as a microreactor or a tube reactor, offers superior heat exchange capabilities compared to batch reactors, mitigating the risks of thermal runaways and byproduct formation, which are critical considerations for safe scale-up. tue.nl

Key considerations for a scalable continuous flow synthesis include:

Solvent Selection: The choice of solvent is critical to ensure the solubility of both reactants and the resulting product and to prevent clogging of the reactor. tue.nl Solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724) could be suitable.

Stoichiometry and Mixing: Precise control over the molar ratio of reactants is easily achievable in a flow system, minimizing the need for a large excess of one reactant and simplifying downstream purification. tue.nl Efficient mixing is crucial to ensure high conversion rates.

Residence Time: The residence time in the reactor can be finely tuned to ensure complete reaction, maximizing throughput and yield. tue.nl

Downstream Processing: Integration with continuous downstream processing, such as liquid-liquid extraction for workup and continuous crystallization for purification, can create a seamless and highly efficient end-to-end manufacturing process. nih.gov

The synthesis of related piperazine-containing active pharmaceutical ingredients (APIs) has demonstrated the feasibility of multi-step continuous flow processes, suggesting that the synthesis of this compound is a strong candidate for this technology. tue.nlnih.gov

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. chemmethod.com The 12 principles of green chemistry provide a framework for this evaluation. acs.orgnih.gov

Key green chemistry considerations include:

Atom Economy: The primary reaction, an amide bond formation from an acid chloride and an amine, has a good atom economy, with the main byproduct being hydrochloric acid, which is neutralized by a base. acs.org

Use of Safer Solvents: Traditional syntheses may use chlorinated solvents. Green chemistry encourages the use of safer alternatives like ethanol, water, or super-critical fluids where feasible. researchgate.net The choice of solvent also impacts energy consumption for solvent removal and recycling.

Catalysis: The use of catalytic methods over stoichiometric reagents is a core principle. acs.org While the main reaction is typically not catalytic, the synthesis of precursors can be optimized. For instance, catalytic methods for the synthesis of amides that avoid the use of acid chlorides are an area of active research.

Waste Prevention: The choice of synthetic route for the precursors significantly impacts waste generation. For example, some older methods for producing 2-chloro-4-fluorobenzoic acid use stoichiometric oxidants like dichromate, which are highly toxic and generate significant chromium waste. patsnap.com Modern methods aim to use catalytic oxidation or greener reaction pathways. patsnap.comgoogle.com

Synthesis of Key Precursors and Reaction Intermediates for this compound

The primary precursors for the synthesis of this compound are 2-chloro-4-fluorobenzoic acid (which is typically converted to the more reactive 2-chloro-4-fluorobenzoyl chloride) and piperazine.

Synthesis of 2-Chloro-4-fluorobenzoic acid:

There are several reported methods for the synthesis of 2-chloro-4-fluorobenzoic acid:

Oxidation of 2-chloro-4-fluorotoluene: A traditional method involves the oxidation of 2-chloro-4-fluorotoluene. However, older procedures using oxidants like dichromate are now considered environmentally unfriendly due to the generation of toxic chromium waste. patsnap.com

From 2-chloro-4-aminobenzonitrile: A method that avoids the use of heavy metal catalysts involves the diazotization of 2-chloro-4-aminobenzonitrile to yield 2-chloro-4-fluorobenzonitrile, followed by hydrolysis to the desired carboxylic acid. This process is described as being suitable for large-scale industrial production due to the use of more environmentally friendly reagents and simpler process control. patsnap.com

Meerwein Arylation: Another approach involves the Meerwein arylation of 2-chloro-4-fluoroaniline with 1,1-dichloroethylene, catalyzed by copper salts, to form an intermediate which is then hydrolyzed to 2-chloro-4-fluorobenzoic acid. google.com

From 4-amino-2-chlorobenzoic acid: A method using 4-amino-2-chlorobenzoic acid as a starting material involves a fluorination reaction. One patented method describes the use of hydrogen peroxide and potassium fluoride (B91410) in an ionic liquid. google.com

Synthesis of Piperazine:

Piperazine is a bulk chemical, and its synthesis is well-established:

Ammoniation of 1,2-dichloroethane (B1671644) or ethanolamine (B43304): The primary industrial method for producing piperazine is the reaction of 1,2-dichloroethane or ethanolamine with ammonia. This reaction also produces a variety of other ethylenamines as byproducts, from which piperazine must be separated. wikipedia.org

Reduction of Pyrazine: Piperazine can also be synthesized by the reduction of pyrazine. wikipedia.org

The following table summarizes the key precursors and their common synthetic methods:

Precursor/IntermediateCommon Synthetic MethodsKey Considerations
2-Chloro-4-fluorobenzoic acid Oxidation of 2-chloro-4-fluorotolueneAvoidance of heavy metal oxidants like dichromate.
Diazotization of 2-chloro-4-aminobenzonitrile followed by hydrolysisSuitable for large-scale production, avoids toxic reagents. patsnap.com
Meerwein arylation of 2-chloro-4-fluoroanilineInvolves multiple steps. google.com
Piperazine Ammoniation of 1,2-dichloroethane or ethanolamineIndustrial-scale process, requires separation from byproducts. wikipedia.org
Reduction of pyrazineAlternative laboratory-scale synthesis. wikipedia.org
2-Chloro-4-fluorobenzoyl chloride Reaction of 2-chloro-4-fluorobenzoic acid with a chlorinating agent (e.g., thionyl chloride)This is a standard method for activating a carboxylic acid for acylation.

Chemical Reactions and Derivatization Studies of 1 2 Chloro 4 Fluorobenzoyl Piperazine

Reactivity at the Piperazine (B1678402) Nitrogen Center

The presence of a secondary amine in the piperazine ring provides a nucleophilic center that readily participates in various chemical transformations.

Nucleophilic Substitutions and Acylations

The nitrogen atom of the piperazine ring can act as a nucleophile, attacking electrophilic species. This reactivity is fundamental to the synthesis of a diverse array of derivatives.

One of the most common modifications involves the acylation of the piperazine nitrogen. This is typically achieved by reacting 1-(2-chloro-4-fluorobenzoyl)piperazine with various acylating agents such as benzoyl chlorides. For instance, the reaction with different substituted benzoyl chlorides in the presence of a base like triethylamine (B128534) in a solvent such as dichloromethane (B109758) leads to the formation of 1-(4-substitutedbenzoyl)-4-(2-chloro-4-fluorobenzoyl)piperazine derivatives. nih.govmdpi.com The progress of these reactions can be monitored by techniques like thin-layer chromatography (TLC). nih.gov The successful acylation is confirmed by the disappearance of the N-H proton signal in the 1H NMR spectrum and the appearance of a characteristic N-C=O stretching frequency in the infrared (IR) spectrum. nih.govmdpi.com

Similarly, nucleophilic substitution reactions with alkyl halides or sulfonates are a primary method for introducing alkyl groups onto the piperazine nitrogen. mdpi.com These reactions typically proceed via an SN2 mechanism.

Table 1: Examples of Nucleophilic Substitution and Acylation Reactions at the Piperazine Nitrogen

Reactant 1Reactant 2Reaction TypeProduct Class
This compoundSubstituted Benzoyl ChlorideAcylation1-(Aroyl)-4-(2-chloro-4-fluorobenzoyl)piperazine
This compoundAlkyl HalideAlkylation1-Alkyl-4-(2-chloro-4-fluorobenzoyl)piperazine
This compoundDansyl ChlorideSulfonylation1-(Dansyl)-4-(2-chloro-4-fluorobenzoyl)piperazine

Alkylation Reactions

Alkylation of the piperazine nitrogen introduces alkyl substituents, which can significantly alter the steric and electronic properties of the molecule. Reductive amination is another key strategy for N-alkylation. mdpi.com This two-step process involves the initial reaction of the piperazine with an aldehyde or ketone to form an enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride to yield the N-alkylated product. nih.govhzdr.de

For example, reductive amination with formaldehyde, acetaldehyde, or acetone (B3395972) can introduce methyl, ethyl, and isopropyl groups, respectively, onto the piperazine nitrogen. nih.gov The choice of the carbonyl compound and the reducing agent allows for a high degree of control over the final product.

Transformations on the 2-Chloro-4-fluorobenzoyl Moiety

The 2-chloro-4-fluorobenzoyl group also offers opportunities for chemical modification, although these transformations are generally more challenging than those at the piperazine nitrogen.

Electrophilic and Nucleophilic Aromatic Substitutions

The aromatic ring of the 2-chloro-4-fluorobenzoyl moiety is electron-deficient due to the presence of the electron-withdrawing carbonyl group, as well as the chloro and fluoro substituents. This deactivation makes electrophilic aromatic substitution reactions, such as nitration or halogenation, difficult to achieve under standard conditions.

Conversely, the electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netlibretexts.orgnih.gov In SNAr reactions, a potent nucleophile can displace one of the halogen substituents, typically the one that is ortho or para to a strong electron-withdrawing group. libretexts.org The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. nih.gov The rate of substitution is influenced by the nature of the nucleophile and the leaving group.

Oxidation and Reduction Pathways

The carbonyl group of the benzoyl moiety can undergo reduction. Treatment with a reducing agent such as sodium borohydride (B1222165) can reduce the ketone to a secondary alcohol, yielding a (2-chloro-4-fluorophenyl)(piperazin-1-yl)methanol derivative. Further reduction is also possible under more forcing conditions.

Oxidation reactions targeting the aromatic ring are generally not facile due to its electron-deficient character. However, under specific and often harsh oxidative conditions, degradation of the aromatic ring can occur. For instance, oxidation of related N-benzoylpiperazine structures with strong oxidizing agents like ruthenium tetroxide (RuO4) can lead to cleavage of the aromatic ring and the formation of various oxygenated derivatives. researchgate.net

Design and Synthesis of Chemically Modified Analogues of this compound

The design and synthesis of analogues of this compound often involve a combination of the reactions described above. A common strategy is to first synthesize a core intermediate and then introduce diversity through parallel synthesis techniques. nih.gov

For example, a library of analogues can be generated by reacting this compound with a variety of carboxylic acids (after activation) or acid chlorides to create a series of N-acylated derivatives. nih.gov Similarly, a range of aldehydes and ketones can be used in reductive amination protocols to produce a library of N-alkylated analogues. nih.gov

The synthesis of more complex analogues might involve multi-step sequences. For instance, a chiral α-amino acid can be used as a starting material to produce an enantiomerically pure 2-substituted piperazine, which can then be acylated with 2-chloro-4-fluorobenzoyl chloride to yield a chiral analogue. rsc.org

Structural Diversification on the Benzoyl Ring

The 2-chloro-4-fluorobenzoyl moiety of the parent compound presents opportunities for structural modification primarily through nucleophilic aromatic substitution (SNAr). libretexts.orgmasterorganicchemistry.com The electron-withdrawing nature of the carbonyl group in the benzoyl amide linkage activates the halogen substituents at the ortho (position 2) and para (position 4) positions, making them susceptible to displacement by nucleophiles. masterorganicchemistry.comyoutube.com In such reactions, an intermediate carbanion, often referred to as a Meisenheimer complex, is formed. libretexts.org

Research has shown that both the chlorine and fluorine atoms can be targeted for substitution, with the relative reactivity often depending on the specific nucleophile and reaction conditions. mdpi.comresearchgate.net Generally, in nucleophilic aromatic substitution, fluoride (B91410) is a highly effective leaving group due to its high electronegativity, which helps to stabilize the transition state of the rate-determining addition step. libretexts.orgresearchgate.net Synthetic strategies often involve reacting the substrate with strong nucleophiles, such as alkoxides, phenoxides, or amines, to displace either the chloro or fluoro group, leading to a diverse array of analogues. mdpi.commdpi.com The choice of solvent and base is also critical in facilitating these transformations. beilstein-journals.org

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on the Benzoyl Ring

Position of Substitution Nucleophile Class Potential Reagent Example Resulting Functional Group
C-2 or C-4 Amines Dimethylamine N,N-Dimethylamino
C-2 or C-4 Alkoxides Sodium Methoxide Methoxy
C-2 or C-4 Phenoxides Sodium Phenoxide Phenoxy
C-2 or C-4 Thiols Sodium Thiophenolate Phenylthio

Substituent Effects and Modifications on the Piperazine Ring

The most frequently modified position on this compound is the secondary amine (N-4) of the piperazine ring. mdpi.com This nitrogen atom is nucleophilic and readily participates in a variety of bond-forming reactions, including N-alkylation, N-arylation, and N-acylation. mdpi.comresearchgate.net These modifications are fundamental in synthetic campaigns to explore the chemical space around the core scaffold. mdpi.com

N-alkylation is commonly achieved by reacting the parent piperazine with alkyl halides or sulfonates in the presence of a base to neutralize the acid formed during the reaction. mdpi.com To avoid undesired N,N'-dialkylation, which can be a complication with piperazine itself, the use of mono-acylated starting materials like this compound provides inherent selectivity for mono-alkylation at the free secondary amine. researchgate.netgoogle.com Another key method is reductive amination, which involves treating the piperazine with an aldehyde or ketone in the presence of a reducing agent. mdpi.com

N-arylation reactions, which attach an aromatic or heteroaromatic ring to the piperazine nitrogen, are also widely employed. researchgate.net Copper-catalyzed methods, such as the Ullmann or Chan-Evans-Lam cross-coupling reactions, are effective for this transformation, often using arylboronic acids or aryl halides as coupling partners. researchgate.netnih.gov The conditions for these reactions can be tuned to achieve chemoselective N-arylation. rsc.org The introduction of various substituents allows for a systematic study of how steric and electronic effects at this position influence molecular properties. mdpi.comnih.gov

Table 2: Examples of N-Substituents on the Piperazine Ring

Reaction Type Reagent Class Example Substituent Reference Reaction
N-Alkylation Alkyl Halide Benzyl (B1604629) chloride Williamson Ether Synthesis Analogue
N-Alkylation Alkyl Tosylate But-3-yn-1-yl tosylate Tosylate Displacement beilstein-journals.org
Reductive Amination Aldehyde Butyraldehyde Reductive Amination mdpi.com
N-Arylation Arylboronic Acid Phenylboronic acid Chan-Evans-Lam Coupling researchgate.netnih.gov
N-Acylation Acid Chloride Benzoyl chloride Schotten-Baumann Reaction nih.gov

Bridged Piperazine System Incorporations

To introduce conformational rigidity and explore more defined three-dimensional structures, the simple piperazine ring can be replaced with or modified into a bridged bicyclic system. nih.gov This synthetic strategy locks the piperazine into a specific conformation, which can be valuable for understanding structure-activity relationships. nih.govnih.gov

The synthesis of these analogues involves incorporating scaffolds such as diazabicyclo[3.2.1]octanes or diazabicyclo[3.3.1]nonanes. nih.govnih.gov One approach involves multi-step sequences starting from piperazine-2,6-diones, which are then cyclized to form the bridged structures. nih.gov For instance, strategies like intramolecular aldol (B89426) reactions or Dieckmann-analogous cyclizations have been successfully utilized to create these rigid frameworks. nih.gov These conformationally restricted analogues provide valuable tools for probing the spatial requirements of biological targets. nih.gov

Table 3: Examples of Bridged Piperazine Scaffolds

Bridged System Base Scaffold Potential Incorporation Strategy
3,8-Diazabicyclo[3.2.1]octane Piperazine-based Intramolecular cyclization nih.govnih.gov
3,9-Diazabicyclo[3.3.1]nonane Piperazine-based Stepwise allylation and cyclization nih.gov
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Piperazine Analogue Direct synthesis and coupling nih.gov

Structural Analysis and Advanced Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information to piece together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 1-(2-chloro-4-fluorobenzoyl)piperazine, ¹H and ¹³C NMR spectra provide definitive evidence of its structure.

Detailed analysis of N-benzoylated piperazine (B1678402) compounds reveals complex dynamic behaviors in solution. rsc.org At room temperature, the ¹H NMR spectrum is often characterized by broadened or doubled signals for the piperazine protons. nih.gov This complexity arises from two main conformational phenomena: the restricted rotation around the partial double bond of the amide C(O)-N linkage and the chair-to-chair interconversion of the piperazine ring itself. rsc.orgresearchgate.net These dynamic processes occur at rates that are comparable to the NMR timescale, leading to the observation of multiple conformers. rsc.org Temperature-dependent NMR studies are often employed to probe these dynamics, allowing for the calculation of the energy barriers for both amide bond rotation and ring inversion. rsc.org

The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on the 2-chloro-4-fluorophenyl ring and the eight protons of the piperazine ring. The piperazine protons typically appear as complex multiplets in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic CH 7.20 - 7.60 Multiplet (m)
Piperazine CH₂ (adjacent to C=O) ~3.8 Broad multiplet (br m)
Piperazine CH₂ (adjacent to NH) ~3.0 Broad multiplet (br m)
Piperazine NH Variable, broad Singlet (s)

Note: Predicted values are based on analogous structures and can vary based on solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes.

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the tertiary amide carbonyl (C=O) stretching vibration. For similar N-benzoylpiperazine derivatives, this peak typically appears in the range of 1635–1645 cm⁻¹. mdpi.com The presence of this band confirms the successful acylation of the piperazine nitrogen. Other significant absorptions include C-H stretching vibrations for the aromatic and aliphatic portions of the molecule, C-N stretching of the amide and amine, and vibrations corresponding to the C-Cl and C-F bonds.

Table 2: Characteristic IR Absorption Bands

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
N-H (piperazine) Stretch 3400 - 3200
C-H (aromatic) Stretch 3100 - 3000
C-H (aliphatic) Stretch 3000 - 2850
C=O (amide) Stretch 1645 - 1630
C-N Stretch 1300 - 1200
C-F Stretch 1250 - 1000

Mass Spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns upon ionization. chemguide.co.uk

For this compound (molecular formula C₁₁H₁₂ClFN₂O), the molecular weight is 242.68 g/mol . chemicalbook.com High-resolution mass spectrometry would detect the protonated molecule, [M+H]⁺, at a predicted m/z of 243.06951. uni.lu

The electron ionization (EI) mass spectrum is expected to show a characteristic fragmentation pattern. The molecular ion breaks into smaller, charged fragments in predictable ways. chemguide.co.uk Key fragmentation pathways for this class of compounds include:

Alpha-cleavage at the carbonyl group, leading to the formation of the 2-chloro-4-fluorobenzoyl cation.

Cleavage of the piperazine ring , resulting in characteristic fragment ions with m/z values of 56, 84, or 113. researchgate.net

Table 3: Predicted Mass Spectrometry Fragments

m/z (Mass-to-Charge Ratio) Corresponding Fragment
242/244 Molecular Ion [M]⁺ (showing isotopic pattern for Cl)
157/159 2-chloro-4-fluorobenzoyl cation, [C₇H₃ClFO]⁺
85 Piperazine fragment, [C₄H₉N₂]⁺
56 Piperazine fragment, [C₃H₆N]⁺

Note: The presence of chlorine results in a characteristic M+2 isotopic peak with approximately one-third the intensity of the main peak.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, detailing precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure of this compound is not publicly documented, analysis of closely related N-benzoylpiperazine structures allows for a highly accurate prediction of its solid-state conformation. researchgate.netresearchgate.netst-andrews.ac.uk

It is expected that the central piperazine ring would adopt a thermodynamically stable chair conformation. researchgate.netnih.gov In such structures, the amide functional group is typically planar, and the bulky 2-chloro-4-fluorobenzoyl substituent would likely occupy an equatorial position to minimize steric hindrance. st-andrews.ac.uk The dihedral angle between the plane of the phenyl ring and the plane of the amide group is a key conformational parameter. st-andrews.ac.uk In the crystal lattice, molecules would be linked by intermolecular forces, potentially including C-H···O hydrogen bonds. researchgate.net

Table 4: Representative Crystallographic Data for an Analogous Compound (1-(2-iodobenzoyl)-4-(pyrimidin-2-yl)piperazine)

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Piperazine Conformation Chair
Substituent Position Equatorial

Source: Data from a related structure serves as a model for the expected conformation. researchgate.net

Conformational Analysis of the Piperazine Moiety

The piperazine moiety in this compound is not static but exists in a dynamic equilibrium between different conformations, particularly in solution. The two principal conformational processes are the chair-boat-twist interconversions of the six-membered ring and the rotation around the C(O)-N amide bond. rsc.org

The piperazine ring itself strongly prefers a chair conformation, which is the form consistently observed in the solid-state structures of analogous compounds. researchgate.netnih.gov However, in solution, the ring can undergo a "ring flip" between two distinct chair forms. For unsymmetrically substituted piperazines, this inversion can be observed using dynamic NMR techniques. rsc.org

Computational and Theoretical Chemistry Investigations

Molecular Modeling and Geometry Optimization

The initial step in most computational studies is to determine the most stable three-dimensional conformation of the molecule through geometry optimization. This process is typically performed using methods like Density Functional Theory (DFT), which has proven reliable for organic molecules. mdpi.commdpi.com

For 1-(2-chloro-4-fluorobenzoyl)piperazine, the optimization would focus on key structural features: the conformation of the piperazine (B1678402) ring and the orientation of the substituted benzoyl group. It is well-established that the piperazine ring preferentially adopts a low-energy chair conformation. nih.gov The 2-chloro-4-fluorobenzoyl substituent would likely occupy an equatorial position to minimize steric hindrance. DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d,p), would precisely calculate bond lengths, bond angles, and dihedral angles for the optimized structure. mdpi.com

Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations.
ParameterDescriptionTypical Predicted Value
C=O Bond LengthCarbonyl group bond~1.22 - 1.25 Å
C-N (Amide) Bond LengthBond between carbonyl carbon and piperazine nitrogen~1.37 Å
C-Cl Bond LengthBond on the phenyl ring~1.74 Å
C-F Bond LengthBond on the phenyl ring~1.35 Å
N-C-C-N (Piperazine) Dihedral AngleTorsion angle within the piperazine ring~55-60° (Chair form)

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are employed to understand the electronic landscape of the molecule, which governs its reactivity. Key parameters derived from these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com For this compound, the HOMO is expected to be distributed over the electron-rich 2-chloro-4-fluorophenyl ring, while the LUMO is likely centered on the electron-deficient carbonyl group and the triazole ring system. mdpi.com

Another valuable tool is the Molecular Electrostatic Potential (MESP) map, which visualizes the charge distribution. Red regions (negative potential) indicate areas prone to electrophilic attack, such as around the carbonyl oxygen, while blue regions (positive potential) highlight nucleophilic centers, like the piperazine N-H proton.

Table 2: Predicted Electronic Properties from Quantum Chemical Calculations.
PropertySymbolSignificance
HOMO EnergyEHOMOCorrelates with electron-donating ability; ionization potential.
LUMO EnergyELUMOCorrelates with electron-accepting ability; electron affinity.
Energy GapΔE = ELUMO - EHOMOIndicates chemical stability and reactivity.
Molecular Electrostatic PotentialMESPIdentifies sites for electrophilic and nucleophilic attack.

Simulation of Intermolecular and Intramolecular Interactions

Understanding the non-covalent interactions that a molecule can form is crucial for predicting its crystal packing and its binding behavior with biological macromolecules. Hirshfeld surface analysis is a powerful computational method used to visualize and quantify these intermolecular interactions within a crystal lattice. nih.govanalis.com.my

This analysis partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over all others. The resulting surface can be mapped with properties that highlight specific intermolecular contacts. For this compound, the analysis would likely reveal significant contributions from H···H, C···H, and O···H contacts. The presence of the fluorine and chlorine atoms would also lead to F···H and Cl···H interactions. The N-H group of the piperazine ring is a potential hydrogen bond donor, while the carbonyl oxygen is a primary hydrogen bond acceptor, which could be critical for receptor binding.

Table 3: Typical Intermolecular Contacts and Their Potential Contributions as Determined by Hirshfeld Surface Analysis for Analogous Compounds. nih.gov
Interaction TypeDescriptionExample Contribution
H···HInteractions between hydrogen atoms.~30-40%
C···H / H···CContacts between carbon and hydrogen atoms.~25-30%
O···H / H···OHydrogen bonding with carbonyl oxygen.~5-15%
F···H / H···FContacts involving the fluorine atom.~5-10%

Prediction of Molecular Descriptors Relevant to Chemical Design

For compounds intended for medicinal use, a set of molecular descriptors is calculated to predict their pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion). lsuhsc.edu These descriptors are derived from the molecular structure and provide a quantitative estimate of a compound's drug-likeness.

Key physicochemical properties include the partition coefficient (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. nih.gov Additionally, global reactivity descriptors can be calculated from HOMO and LUMO energies, such as chemical hardness (η), softness (S), and electronegativity (χ), which further characterize the molecule's reactivity. analis.com.my These parameters are vital in the early stages of drug discovery to filter candidates with desirable properties. lsuhsc.edu

Table 4: Key Molecular and Reactivity Descriptors for Chemical Design.
DescriptorSymbolRelevance in Chemical Design
Partition CoefficientLogPMeasures lipophilicity, affects membrane permeability and solubility.
Topological Polar Surface AreaTPSAEstimates membrane penetration and bioavailability.
Hydrogen Bond DonorsHBDInfluences binding affinity and solubility (piperazine N-H).
Hydrogen Bond AcceptorsHBAInfluences binding affinity and solubility (carbonyl O, piperazine N).
Chemical HardnessηMeasures resistance to change in electron distribution.
ElectronegativityχMeasures the power to attract electrons.

Theoretical Analysis of Protonation States and pKa Prediction

The piperazine ring contains two nitrogen atoms that are basic and can be protonated under physiological conditions. The pKa value, which is the pH at which 50% of the compound is ionized, is a critical parameter that influences a drug's solubility, absorption, and ability to bind to its target. nih.govrowansci.com

Theoretical pKa prediction is a challenging but important area of computational chemistry. rowansci.com For this compound, there are two nitrogen atoms in the piperazine ring. The nitrogen atom directly attached to the electron-withdrawing benzoyl group (N1) is significantly less basic than the distal nitrogen atom (N4). Therefore, protonation is overwhelmingly favored at the N4 position. Computational workflows, often combining quantum mechanical energy calculations with a thermodynamic cycle, can be used to estimate the pKa of this most basic site. Accurately predicting this value is essential for understanding how the compound will behave in a biological environment.

Table 5: Protonation Sites and Their Expected Basicity.
Protonation SiteDescriptionExpected BasicityReason
Piperazine N1Nitrogen atom bonded to the carbonyl group.Very LowAmide resonance and inductive effect of the carbonyl group strongly withdraw electron density.
Piperazine N4Nitrogen atom of the secondary amine.Moderate (Basic)Behaves as a typical secondary amine, making it the primary site of protonation.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Method Development

Chromatographic techniques are central to the separation and analysis of 1-(2-Chloro-4-fluorobenzoyl)piperazine from complex matrices. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for its quantification and identification.

HPLC is a versatile and widely used technique for the analysis of pharmaceutical compounds and related substances. For this compound, reversed-phase HPLC with UV detection is a suitable approach. The presence of the substituted benzoyl group provides a chromophore that allows for direct UV detection.

A typical HPLC method for a related compound, piperazine (B1678402), involved a C18 column with a mobile phase consisting of a buffer and an organic modifier, such as acetonitrile (B52724) or methanol. nih.gov For this compound, a similar setup would be effective. The chromatographic conditions would be optimized to achieve a good peak shape and resolution from potential impurities.

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Piperazine

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume 10 µL
Column Temperature 30 °C

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

While this compound possesses a UV-active moiety, derivatization can be employed to enhance detection sensitivity, especially for trace-level analysis. Piperazine and its derivatives that lack a strong chromophore are often derivatized to improve their detectability.

A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl), which reacts with the secondary amine of the piperazine ring to form a highly UV-active derivative. Another agent, dansyl chloride, can be used to create a fluorescent derivative, allowing for highly sensitive fluorescence detection. nih.gov The derivatization reaction would need to be optimized for reaction time, temperature, and pH to ensure complete conversion to the derivative.

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For the analysis of this compound, the compound would first be vaporized and then separated on a capillary column. The mass spectrometer would then detect the compound and provide a mass spectrum that can be used for structural elucidation and confirmation.

The mass spectrum of a related compound, benzoylpiperazine, shows a characteristic fragment at m/z 122, corresponding to the benzoyl group. nih.gov A similar fragmentation pattern would be expected for this compound, with the mass of the benzoyl fragment shifted due to the chloro and fluoro substituents. The piperazine ring itself also produces characteristic fragment ions. researchgate.net

A study on simple piperazine derivatives utilized a DB-17 column with a temperature program to achieve separation. researchgate.net Such a method could be adapted for the analysis of this compound.

Table 2: Representative GC-MS Parameters for Piperazine Derivative Analysis

ParameterValue
Column DB-17 or similar (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Initial temperature, ramp rate, and final temperature to be optimized
Ionization Mode Electron Ionization (EI)
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

Note: These parameters are illustrative and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Techniques

Electrochemical Methods for Detection

Electrochemical detection, often coupled with HPLC, provides a sensitive and selective method for the analysis of electroactive compounds. The piperazine moiety is known to be electrochemically active, undergoing oxidation at a positive potential. acs.orgnih.gov

An HPLC method with electrochemical detection (HPLC-ED) has been developed for the determination of piperazine-containing antihistamine drugs. acs.orgnih.gov This method utilizes a carbon-based electrode to oxidize the piperazine ring. The onset potential for the oxidation of piperazine has been reported to be around 0.5 V. mdpi.com The applied potential can be optimized to maximize the signal for the analyte while minimizing background noise. This technique could be readily adapted for the sensitive determination of this compound.

Method Validation Parameters: Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Any analytical method developed for the quantification of this compound must be validated to ensure its reliability. The key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.

Linearity: The linearity of a method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For a validated HPLC-UV method for a derivatized piperazine, linearity was demonstrated over a concentration range of approximately 30 to 350 ppm.

Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often assessed by spike-recovery studies. For an HPLC method for piperazine, recovery values were reported to be in the range of 80.5-96.8%. nih.gov

Precision: Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For a validated HPLC method, the intra-day and inter-day precision were reported with RSD values between 0.83-6.87% and 1.7-6.8%, respectively. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be determined with acceptable precision and accuracy. For a derivatized piperazine method using HPLC-UV, the LOD and LOQ were found to be 30 ppm and 90 ppm, respectively. For a more sensitive HPLC method with fluorescence detection, the LOQ for piperazine was reported as 20 ng/g. nih.gov

Table 3: Summary of Typical Method Validation Parameters for Piperazine Analysis

ParameterTypical Value/Range
Linearity (R²) ≥ 0.99
Accuracy (% Recovery) 80 - 110%
Precision (% RSD) < 10%
LOD Dependent on method and detector (ppm to ppb range)
LOQ Dependent on method and detector (ppm to ppb range)

Note: These values are representative of methods for piperazine and its derivatives and would need to be established specifically for a method quantifying this compound.

Applications of 1 2 Chloro 4 Fluorobenzoyl Piperazine As a Chemical Scaffold and Intermediate

Utility in the Synthesis of Complex Organic Molecules

The piperazine (B1678402) ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. nih.govnih.gov This structural motif is considered a "privileged scaffold" in medicinal chemistry and drug discovery because it is found in a wide array of biologically active compounds. nih.govmdpi.com The piperazine core, due to its two nitrogen atoms, can improve the pharmacokinetic properties of drug candidates, such as water solubility, which is crucial for bioavailability. nih.gov

1-(2-Chloro-4-fluorobenzoyl)piperazine serves as an excellent starting point or intermediate for constructing more complex molecules. Its chemical structure features:

A secondary amine on the piperazine ring that is readily available for various chemical reactions.

An amide bond linking the piperazine and the benzoyl group.

A substituted aromatic ring with chloro and fluoro atoms, which can influence the electronic properties of the molecule and serve as sites for further reactions.

The reactivity of the piperazine nitrogens allows for straightforward synthetic modifications, such as N-alkylation, N-arylation, and acylation, enabling the introduction of diverse functional groups. mdpi.comnih.gov Synthetic chemists can leverage this versatility to build large libraries of compounds for screening purposes. For instance, the synthesis of various N-substituted piperazine derivatives often involves the reaction of a piperazine intermediate with different electrophiles like alkyl halides or acid chlorides. nih.govnih.gov This modular approach is efficient for creating a wide range of complex molecules with potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govnih.gov

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₁H₁₂ClFN₂O cymitquimica.comuni.luchemicalbook.com
Molecular Weight 242.68 g/mol cymitquimica.comchemicalbook.com
CAS Number 1024353-87-7 (or 926257-29-6) chemicalbook.comchemscene.com
Appearance Powder americanelements.com
Purity Min. 95% cymitquimica.com

| InChIKey | VWIIKYCGMFUEGT-UHFFFAOYSA-N | uni.lucymitquimica.com |

Scaffold Diversification for Novel Chemical Entity Generation

The concept of scaffold diversification is central to modern drug discovery, aiming to create novel molecules by systematically modifying a core structure. researchgate.net this compound is an ideal candidate for such diversification strategies. cymitquimica.com The piperazine moiety acts as a flexible linker or a central core that can be decorated with various substituents at its N-1 and N-4 positions to explore chemical space and optimize biological activity. nih.gov

Research has shown that introducing different groups onto the piperazine ring can lead to compounds with a wide spectrum of pharmacological effects. mdpi.commuseonaturalistico.it For example, a study on vindoline-piperazine conjugates demonstrated that attaching different substituted piperazines resulted in derivatives with significant antiproliferative activity against various cancer cell lines. mdpi.com Another study detailed the synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, showcasing how modifications on the benzoyl group attached to the piperazine nitrogen can yield compounds with potent cytotoxicity against cancer cells. nih.govresearchgate.net

The diversification of the this compound scaffold can be achieved through several synthetic routes:

Modification at the secondary amine: The free -NH group of the piperazine ring can be reacted with a wide range of electrophiles (e.g., alkyl halides, epoxides, acid chlorides) to introduce new side chains. nih.gov

Functionalization of the aromatic ring: The chloro and fluoro substituents on the benzoyl ring can potentially be replaced or used to direct further substitutions on the aromatic ring, although this is generally more complex than modifying the piperazine nitrogen.

Building the piperazine ring: In some synthetic strategies, the piperazine ring itself can be constructed from acyclic precursors, allowing for the introduction of substituents on the carbon atoms of the ring. mdpi.comorganic-chemistry.org

This ability to systematically alter the structure allows researchers to fine-tune the properties of the resulting molecules, optimizing them for specific biological targets. nih.govresearchgate.net

Table 2: Examples of Scaffold Diversification based on Piperazine

Starting Scaffold/Intermediate Modification Strategy Resulting Compound Class Reference
1-(4-chlorobenzhydryl)piperazine Reaction with various benzoyl chlorides 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives nih.gov
Vindoline Coupling with N-substituted piperazines Vindoline–piperazine conjugates mdpi.com
1-(2-hydroxyethyl)piperazine Reaction with substituted epibromohydrins 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives nih.gov

Potential in Material Science Research (e.g., Metal-Organic Frameworks based on piperazine ligands)

Beyond its applications in medicinal chemistry, the piperazine scaffold is emerging as a valuable component in material science, particularly in the design of Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). researchgate.netnih.gov MOFs are crystalline materials constructed from metal ions or clusters linked together by organic ligands, creating highly porous structures with large surface areas. researchgate.netrsc.org

The nitrogen atoms in the piperazine ring can act as coordination sites for metal ions, making piperazine-containing molecules suitable as ligands for MOF synthesis. The incorporation of piperazine into the organic linkers can influence the resulting MOF's properties, such as its porosity, stability, and surface characteristics.

A notable example is the creation of NJU-Bai 19, a MOF functionalized with a piperazine-based ligand (5,5'-(piperazine-1,4-diyl)diisophthalic acid). researchgate.netrsc.org This material demonstrated a significantly high methane (B114726) storage capacity, reaching 93.6% of the volumetric target set by the US Department of Energy. rsc.org The study suggested that the introduction of the piperazine group, in place of a benzene (B151609) ring found in a similar MOF (NOTT-101), contributed to an enhanced methane uptake. researchgate.net

Similarly, piperazine-linked COFs have been developed for practical applications. A novel piperazine-linked copper-doped phthalocyanine (B1677752) metal covalent organic framework (CuPc-MCOF) was synthesized and used as a coating material for electro-enhanced solid-phase microextraction of chlorophenols from environmental samples. nih.gov

While direct use of this compound in MOF synthesis has not been extensively reported, its structure suggests potential. It could be modified to create a dicarboxylic acid or other multidentate ligand suitable for MOF construction. The presence of the halogen atoms could further tune the electronic properties and functionality of the resulting framework, potentially leading to materials with novel catalytic, separation, or gas storage properties. nih.gov

Q & A

Q. What are the standard synthesis protocols for 1-(2-Chloro-4-fluorobenzoyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution between 2-chloro-4-fluorobenzoyl chloride and piperazine in polar aprotic solvents like DMF or toluene. Key steps include:

  • Reagent Ratios : A 1:1.2 molar ratio of benzoyl chloride to piperazine ensures complete substitution .
  • Catalysts : Use of K₂CO₃ (1.1 equivalents) as a base improves yield by neutralizing HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane 1:8) isolates the product with >90% purity .

Q. Table 1: Comparative Synthesis Conditions

SolventBaseTemperatureYield (%)Purity (%)
DMFK₂CO₃RT7892
TolueneEt₃NReflux6585
EthanolNaHCO₃50°C7088

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 3.4–3.6 ppm (piperazine protons) and δ 7.2–7.8 ppm (aromatic protons) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ = 252.1) confirms molecular weight .
  • IR Spectroscopy : Absorbance at 1680 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-F stretch) .

Q. How is the compound screened for preliminary biological activity?

  • In vitro Assays : Test inhibition of serotonin receptors (5-HT1A/2A) via radioligand binding assays (IC₅₀ values in µM range) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?

Methodology :

  • Substituent Variation : Synthesize analogs with substituents at the benzoyl or piperazine moiety (e.g., -OCH₃, -CF₃) .
  • Biological Profiling : Compare binding affinities across receptor subtypes (e.g., 5-HT1A vs. dopamine D₂) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target binding pockets .

Q. Table 2: SAR of Selected Derivatives

Substituent5-HT1A IC₅₀ (nM)D₂ IC₅₀ (nM)Selectivity Ratio
-Cl, -F (parent)1204503.75
-CF₃856007.06
-OCH₃2003001.50

Q. How can contradictory data on toxicity vs. biological activity be resolved (e.g., low toxicity but reduced efficacy)?

  • Dose-Response Studies : Establish a therapeutic index (LD₅₀/ED₅₀) using rodent models .
  • Formulation Adjustments : Encapsulate the compound in β-cyclodextrin to improve solubility and bioavailability without increasing toxicity .
  • Metabolite Analysis : Use LC-MS to identify active/toxic metabolites in hepatic microsomes .

Q. What strategies optimize chromatographic separation of this compound from structurally similar impurities?

  • HPLC Conditions : C18 column, gradient elution (acetonitrile/0.1% TFA in H₂O), UV detection at 236 nm .
  • Troubleshooting : Adjust pH to 3.0 to minimize peak tailing caused by residual amines .

Q. Table 3: HPLC Method Validation Parameters

ParameterResultAcceptance Criteria
Retention Time (min)8.2±0.5
Peak Purity (%)99.5≥98.0
LOD (ng/mL)10≤20

Q. How do reaction kinetics and solvent polarity influence the synthesis of triazole derivatives from this compound?

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) in H₂O/DCM (1:2) achieves >85% yield .
  • Kinetic Monitoring : TLC (hexane/ethyl acetate 1:2) tracks reaction progress; reaction completes in 2–3 hours .

Methodological Considerations

  • Contradictory Data : Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics if radioligand assays show variability) .
  • Scale-Up Challenges : Replace DMF with ethanol in large-scale synthesis to reduce environmental toxicity .

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1-(2-Chloro-4-fluorobenzoyl)piperazine

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